molecular formula C8H10ClNO B1310228 Methyl benzimidate hydrochloride CAS No. 5873-90-5

Methyl benzimidate hydrochloride

Cat. No. B1310228
CAS RN: 5873-90-5
M. Wt: 171.62 g/mol
InChI Key: HDJNHVNQRJMWSH-UHFFFAOYSA-N
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Description

Methyl benzimidate hydrochloride is an organic compound with the linear formula C6H5C(=NH)OCH3·HCl . It is also known by other synonyms such as Benzimidoic acid methyl ester hydrochloride and Methyl benzenecarboximidate hydrochloride . It is used in the synthesis of chiral phenyldihydroimidazole derivatives, as an imidating reagent to modify Lys residues of cyclic Lys-Gly-Asp peptide to afford acetimidate analogs, and in the synthesis of N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) .


Synthesis Analysis

While specific synthesis methods for Methyl benzimidate hydrochloride were not found in the search results, it has been used in various chemical reactions. For instance, it has been used in the synthesis of chiral phenyldihydroimidazole derivatives . It has also been used as an imidating reagent to modify Lys residues of cyclic Lys-Gly-Asp peptide to afford acetimidate analogs .


Molecular Structure Analysis

The molecular formula of Methyl benzimidate hydrochloride is C8H10ClNO . Its molecular weight is 171.62 . The InChI key is HDJNHVNQRJMWSH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Methyl benzimidate hydrochloride has been used in the synthesis of chiral phenyldihydroimidazole derivatives . It has also been used as an imidating reagent to modify Lys residues of cyclic Lys-Gly-Asp peptide to afford acetimidate analogs .


Physical And Chemical Properties Analysis

Methyl benzimidate hydrochloride is a white crystalline powder . It has a melting point of 105-107 °C (dec.) (lit.) . It should be stored at a temperature of -20°C .

Scientific Research Applications

Synthesis of Chiral Phenyldihydroimidazole Derivatives

Methyl benzimidate hydrochloride is utilized in the synthesis of chiral phenyldihydroimidazole derivatives. These derivatives are important in the study of chirality and its implications in pharmaceuticals, where the orientation of molecules can significantly affect drug behavior .

Modification of Lys Residues in Peptides

It serves as an imidating reagent to modify lysine (Lys) residues in cyclic peptides, such as Lys-Gly-Asp. This modification can lead to the formation of acetimidate analogs, which are valuable in peptide research and drug development .

Synthesis of N-Benzimidoyl-Phosphoethanolamine

This compound is used in the synthesis of N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine), a compound that may have applications in lipid research and the study of cell membranes .

Safety and Hazards

Methyl benzimidate hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Methyl benzimidate hydrochloride were not found in the search results, it has been used in proteomics research . It has also been used in the synthesis of chiral phenyldihydroimidazole derivatives , indicating potential applications in the development of new chemical compounds.

Relevant Papers Methyl benzimidate hydrochloride has been mentioned in various papers. For instance, it has been used in the synthesis of chiral phenyldihydroimidazole derivatives . It has also been used as an imidating reagent to modify Lys residues of cyclic Lys-Gly-Asp peptide to afford acetimidate analogs . Furthermore, it has been used in the synthesis of N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) .

Mechanism of Action

Target of Action

Methyl benzimidate hydrochloride is a biochemical compound used in proteomics research . It primarily targets Lys residues of cyclic Lys-Gly-Asp peptide . The Lys residues play a crucial role in protein structure and function, and their modification can significantly alter the properties of the protein.

Mode of Action

Methyl benzimidate hydrochloride acts as an imidating reagent . It modifies the Lys residues of the cyclic Lys-Gly-Asp peptide to afford acetimidate analogs . This modification process involves the formation of a covalent bond between the methyl benzimidate hydrochloride and the Lys residues, which can lead to changes in the protein’s structure and function.

Biochemical Pathways

It is known that the compound is used in the synthesis of chiral phenyldihydroimidazole derivatives and N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) . These synthesized compounds may participate in various biochemical pathways, influencing downstream effects.

Pharmacokinetics

Its molecular weight of 17162 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. Its solubility in water and alcohol also indicates that it could be well-distributed in the body.

Action Environment

Methyl benzimidate hydrochloride is sensitive to moisture and heat , suggesting that its action, efficacy, and stability could be influenced by environmental factors such as humidity and temperature. Proper storage conditions, such as a temperature of -20°C , are necessary to maintain its stability and effectiveness.

properties

IUPAC Name

methyl benzenecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c1-10-8(9)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJNHVNQRJMWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974260
Record name Methyl benzenecarboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzimidate hydrochloride

CAS RN

5873-90-5
Record name Methyl benzimidate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5873-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl benzimidate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl benzenecarboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name Methyl benzimidate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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